molecular formula C10H7IN4O B8441784 5-(3-iodo-1H-indol-5-yl)-1,2,4-oxadiazol-3-amine

5-(3-iodo-1H-indol-5-yl)-1,2,4-oxadiazol-3-amine

Cat. No. B8441784
M. Wt: 326.09 g/mol
InChI Key: MEOSETKACVJITK-UHFFFAOYSA-N
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Patent
US09321756B2

Procedure details

To a solution of 5-(1H-indol-5-yl)-[1,2,4]oxadiazol-3-ylamine (0.225 g, 1.12 mmol) in DMF (1 mL) was added KOH pellets (0.189 g, 3.36 mmol) at 0-5° C. The reaction was stirred for 10 min then I2 (0.567 g, 2.24 mmol) was added portionwise. The reaction was stirred another 2 h at RT then treated with saturated aq sodium thiosulphate (100 mL) to obtain a brownish precipitate. The precipitate was filtered and dried under vacuum. The crude was further treated with petroleum ether to give 5-(3-iodo-1H-indol-5-yl)-1,2,4-oxadiazol-3-amine (0.2 g, 54%) as off white solid. MS (ESI, pos. ion) m/z: 326.9 (M+1).
Quantity
0.225 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.567 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]3[O:14][N:13]=[C:12]([NH2:15])[N:11]=3)=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[OH-].[K+].[I:18]I.S([O-])([O-])(=O)=S.[Na+].[Na+]>CN(C=O)C>[I:18][C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[C:6]([C:10]3[O:14][N:13]=[C:12]([NH2:15])[N:11]=3)[CH:5]=2)[NH:1][CH:2]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
0.225 g
Type
reactant
Smiles
N1C=CC2=CC(=CC=C12)C1=NC(=NO1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.567 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred another 2 h at RT
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to obtain a brownish precipitate
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum
ADDITION
Type
ADDITION
Details
The crude was further treated with petroleum ether

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
IC1=CNC2=CC=C(C=C12)C1=NC(=NO1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.